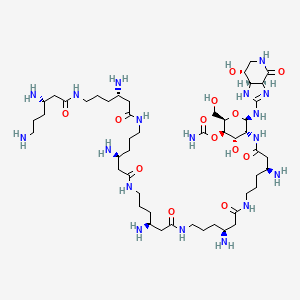
Streptothricin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptothricin A is a member of the streptothricin class of antibiotics, which were among the first antibiotics discovered from the environment. These antibiotics are known for their potent activity against gram-negative bacteria and have been the subject of renewed interest due to their potential in combating multidrug-resistant pathogens .
Preparation Methods
Streptothricin A, like other streptothricins, is typically isolated from the bacterium Streptomyces lavendulae. The preparation involves a series of synthetic routes and reaction conditions. One notable method includes the use of a Burgess reagent-mediated 1,2-anti-diamine installation, diastereoselective azidation of a lactam enolate, and a mercury (II) chloride-mediated desulfurization-guanidination . Industrial production methods often involve large-scale fermentation processes followed by purification steps to isolate the desired antibiotic .
Chemical Reactions Analysis
Streptothricin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ferric ammonium sulfate for oxidation and specific enzymes for hydrolysis of the amide bond . Major products formed from these reactions include derivatives with modified antimicrobial properties .
Scientific Research Applications
Streptothricin A has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and structure-activity relationships of antibiotics. In biology, it serves as a tool to investigate bacterial resistance mechanisms. In medicine, it is being explored for its potential to treat infections caused by multidrug-resistant bacteria . Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new antimicrobial agents .
Mechanism of Action
Streptothricin A exerts its effects by interacting with the 30S subunit of the 70S ribosome in bacteria. This interaction leads to inhibition of protein synthesis and induces ribosomal miscoding activity, similar to aminoglycosides . The molecular targets involved include bases C1054 and A1196 of the 16S rRNA, which are critical for its activity .
Comparison with Similar Compounds
Streptothricin A is unique among streptothricins due to its specific structure and activity profile. Similar compounds in this class include streptothricin F and streptothricin D, which differ in the number of lysine residues attached to the core structure . Other related antibiotics include albothricin, which has variations in the streptolidine ring . This compound stands out for its potent activity against gram-negative bacteria and its potential to overcome bacterial resistance mechanisms .
Properties
CAS No. |
3484-67-1 |
|---|---|
Molecular Formula |
C49H94N18O13 |
Molecular Weight |
1143.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate |
InChI |
InChI=1S/C49H94N18O13/c50-13-1-7-27(51)19-35(70)58-14-2-8-28(52)20-36(71)59-15-3-9-29(53)21-37(72)60-16-4-10-30(54)22-38(73)61-17-5-11-31(55)23-39(74)62-18-6-12-32(56)24-40(75)64-43-44(76)45(80-48(57)78)34(26-68)79-47(43)67-49-65-41-33(69)25-63-46(77)42(41)66-49/h27-34,41-45,47,68-69,76H,1-26,50-56H2,(H2,57,78)(H,58,70)(H,59,71)(H,60,72)(H,61,73)(H,62,74)(H,63,77)(H,64,75)(H2,65,66,67)/t27-,28-,29-,30-,31-,32-,33+,34+,41+,42-,43+,44-,45-,47+/m0/s1 |
InChI Key |
CTKOCMSLRIIOBG-JMSRUVCGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@@H](C(=O)N1)N=C(N2)N[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)OC(=O)N)O)NC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCNC(=O)C[C@H](CCCN)N)N)N)N)N)N)O |
Canonical SMILES |
C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
![N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide](/img/structure/B14143023.png)
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
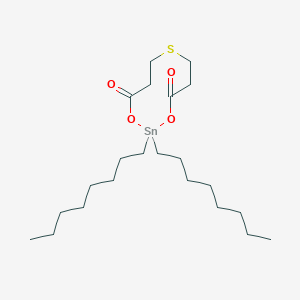
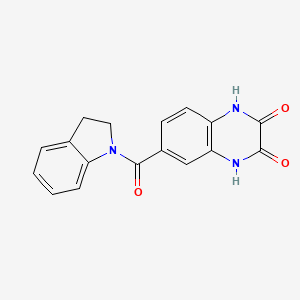
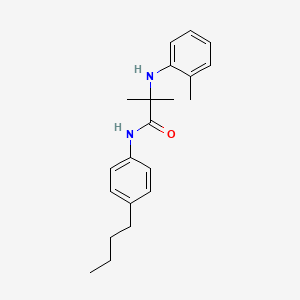
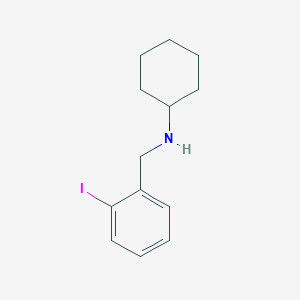
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
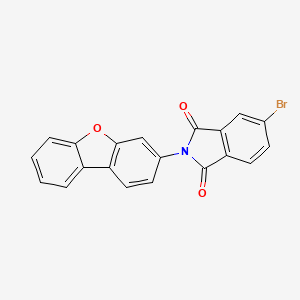
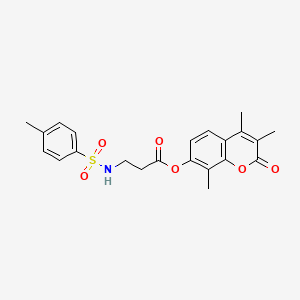
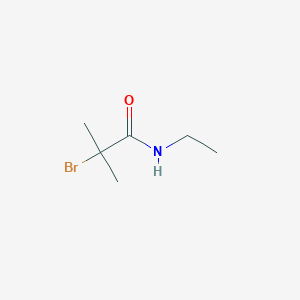
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
